

Introduction: The Strategic Value of a Bifunctional Pyrimidine Building Block

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Compound of Interest

Compound Name:	4-Chloro-6-(chloromethyl)-2-methoxypyrimidine
CAS No.:	94170-69-1
Cat. No.:	B2972750

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In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold remains a cornerstone of molecular design due to its prevalence in biologically active compounds.^{[1][2]} Among the vast array of functionalized pyrimidines, **4-Chloro-6-(chloromethyl)-2-methoxypyrimidine** (CAS No. 94170-69-1) emerges as a particularly valuable synthetic intermediate.^{[3][4]} Its utility stems from its bifunctional nature, possessing two distinct electrophilic sites: a reactive chloromethyl group, primed for nucleophilic substitution (S_N2) reactions, and a less reactive chloro-substituted carbon on the pyrimidine ring, which can participate in nucleophilic aromatic substitution (S_NAr) or cross-coupling reactions.

This dual reactivity allows for the sequential and regioselective introduction of different molecular fragments, making it a powerful tool for building complex molecular architectures and exploring structure-activity relationships (SAR). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this key intermediate, guidance on quality assessment, and a practical, field-tested protocol for its application.

Physicochemical Properties and Identification

Accurate identification is the first step in ensuring experimental success. The key identifiers and properties for **4-Chloro-6-(chloromethyl)-2-methoxypyrimidine** are summarized below.

Property	Value	Source(s)
CAS Number	94170-69-1	[3][4]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂ O	[3]
Molecular Weight	193.03 g/mol	[3]
SMILES	<chem>COC1=NC(CCl)=CC(Cl)=N1</chem>	[4]
Typical Purity	≥95%	[3]
Synonyms	Not widely available	

Commercial Supplier Landscape Analysis

The selection of a chemical supplier is a critical decision that extends beyond mere cost analysis. For a key building block like **4-Chloro-6-(chloromethyl)-2-methoxypyrimidine**, factors such as purity, batch-to-batch consistency, available quantities, and the quality of accompanying documentation (Certificate of Analysis, Safety Data Sheet) are paramount. Below is a comparative analysis of platforms and suppliers where this reagent can be sourced.

Supplier/Platform	Typical Purity	Available Quantities	Key Considerations
Aladdin Scientific	min 95%	100 mg	Primarily for research and laboratory use; not for medical or consumer applications.[3]
BuyersGuideChem	Varies by Lister	Varies	A marketplace that aggregates multiple suppliers, primarily from P.R. China for this compound.[4]
AA Blocks	Not specified	Not specified	Listed as a supplier on some aggregator sites.[3]
Generic Chemical Marketplaces	Typically $\geq 95\%$	Milligrams to Grams	Useful for initial screening and small-scale synthesis. Price can be competitive, but lead times and documentation quality may vary.

Expert Insight: When sourcing this reagent, especially for later-stage development or scale-up, it is crucial to request a sample from a specific batch for validation. The reactivity of the chloromethyl group can be influenced by trace impurities, and establishing a baseline with a trusted supplier ensures reproducibility.

Quality Control: Interpreting the Certificate of Analysis (CoA)

A Certificate of Analysis is the primary document attesting to the quality of a chemical batch. For a compound like **4-Chloro-6-(chloromethyl)-2-methoxypyrimidine**, a robust CoA should include the following, which a researcher must critically evaluate:

- **Identity Confirmation:** The CoA should confirm the structure, typically via ^1H NMR spectroscopy. The data should be consistent with the expected chemical shifts and splitting patterns for the methoxy, chloromethyl, and pyrimidine ring protons.
- **Purity Assessment:** High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis. A purity level of >98% is often desirable for sensitive applications.[5] The chromatogram should be inspected for the presence of significant impurity peaks, which could correspond to starting materials or byproducts from the synthesis.
- **Appearance:** The physical state (e.g., solid, oil) and color should be noted and consistent with specifications.[5]
- **Residue on Ignition:** This test indicates the amount of inorganic impurities, which should typically be very low (e.g., <0.2%).[5]

Experimental Protocol: Nucleophilic Substitution of the Chloromethyl Group

The high reactivity of the chloromethyl group makes it an excellent handle for introducing a wide variety of nucleophiles. The following protocol details a general procedure for the N-alkylation of a primary amine, a common transformation in drug development.

Causality and Rationale:

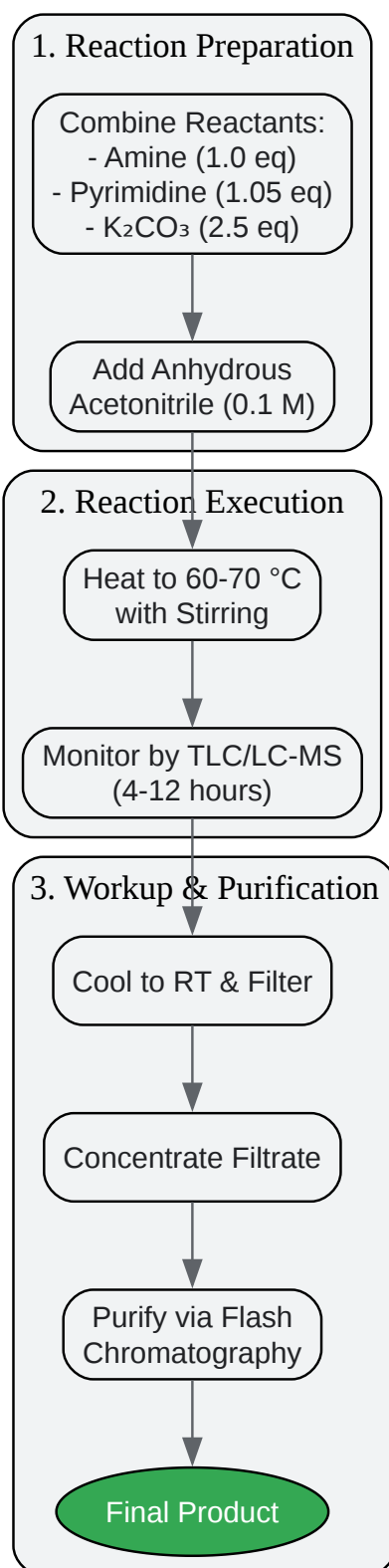
- **Solvent:** A polar aprotic solvent like Acetonitrile (MeCN) is chosen to dissolve the reactants and stabilize the charged transition state of the $\text{S}_{\text{N}}2$ reaction without interfering with the nucleophile.
- **Base:** Potassium carbonate (K_2CO_3) is a mild, inexpensive inorganic base. It is sufficient to deprotonate the amine nucleophile, activating it for the reaction, and to scavenge the HCl byproduct. Its heterogeneity allows for easy removal by filtration.
- **Temperature:** The reaction is run at a moderately elevated temperature to ensure a reasonable reaction rate without promoting side reactions or degradation.

Step-by-Step Methodology

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.), **4-Chloro-6-(chloromethyl)-2-methoxypyrimidine** (1.05 eq.), and potassium carbonate (2.5 eq.).
- **Solvent Addition:** Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the amine).
- **Reaction Execution:** Heat the reaction mixture to 60-70 °C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired N-alkylated product.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.



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Caption: Workflow for the N-alkylation of a primary amine.

Safety and Handling

As with all chlorinated organic compounds, **4-Chloro-6-(chloromethyl)-2-methoxypyrimidine** must be handled with appropriate precautions.

- **Hazard Classification:** While specific data for this exact compound is limited, related structures are classified as irritants to the skin, eyes, and respiratory system.^{[6][7][8]} It should be treated as a hazardous substance.
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood.^[7] Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).^{[7][9]}
- **Handling:** Avoid inhalation of dust or vapors and prevent contact with skin and eyes.^{[6][7]} Wash hands thoroughly after handling.^[6]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.^[8]

Always consult the supplier-specific Safety Data Sheet (SDS) before use for complete and detailed safety information.^{[6][9][10]}

Conclusion

4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is a high-value, versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual reactive sites offer synthetic chemists a strategic advantage in the construction of complex molecules. A successful research program relies not only on innovative synthetic design but also on the careful selection of high-quality starting materials. By understanding the supplier landscape, critically evaluating quality control documentation, and employing robust, well-reasoned experimental protocols, researchers can effectively leverage the synthetic potential of this important intermediate.

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